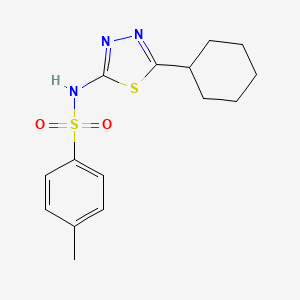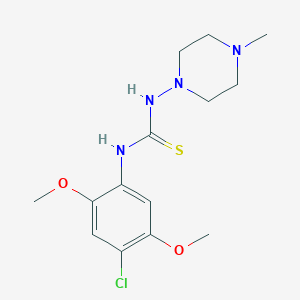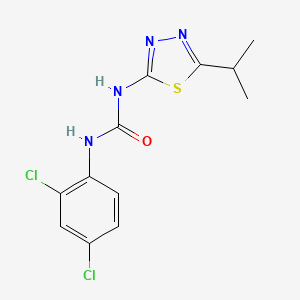![molecular formula C14H11ClFN3O2 B5794603 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Mécanisme D'action
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 binds to the ATP-binding site of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, preventing the protein from opening and allowing chloride ions to pass through the membrane. This leads to an increase in intracellular chloride concentration and subsequent water movement, which can help to hydrate mucus in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in various cell types, including primary human airway epithelial cells. This molecule has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 is a valuable tool for studying 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function and its role in various physiological processes. However, it is important to note that this molecule may have off-target effects and should be used with caution in experimental settings.
Orientations Futures
There are several potential future directions for research involving 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172. One area of interest is the development of more potent and selective 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitors for use in treating cystic fibrosis. Additionally, this molecule could be used to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 could be used in combination with other therapies to improve the efficacy of current cystic fibrosis treatments.
Méthodes De Synthèse
The synthesis of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminobenzamide to yield the final product. This process has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been extensively studied in the context of cystic fibrosis, as it has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in cells and animal models. This molecule has also been used as a tool to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in various physiological processes, such as ion transport and mucus secretion.
Propriétés
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-10-7-8(5-6-11(10)16)18-14(21)19-12-4-2-1-3-9(12)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJXYCKHLKCEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)

![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)